4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
The synthesis of 4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer.
Biological Research: The compound is used in studies related to cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its use in various biological studies.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities and are studied for their potential in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-chloro-3-propyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C8H10ClN5/c1-2-3-4-5-6(9)11-8(10)12-7(5)14-13-4/h2-3H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
OQTJMPHAIOBZIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1)N=C(N=C2Cl)N |
Origin of Product |
United States |
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